molecular formula C7H14N2O2 B13340313 2-Amino-5-methyl-4-oxohexanamide

2-Amino-5-methyl-4-oxohexanamide

Cat. No.: B13340313
M. Wt: 158.20 g/mol
InChI Key: RGUZBQQQVHLDHF-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-oxohexanamide is a chemical compound with the CAS Registry Number 1514589-08-2 . Its molecular formula is C 7 H 14 N 2 O 2 , corresponding to a molecular weight of 158.20 g/mol . The structure of this compound, represented by the SMILES notation CC(C)C(CC(N)C(N)=O)=O, features both an amide and a ketone functional group, suggesting potential as a versatile building block in organic synthesis . This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for various investigative purposes. As a multifunctional molecule, it may hold particular value in medicinal chemistry for the development of novel pharmacologically active agents, though its specific mechanisms of action and applications are areas for ongoing scientific exploration.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-amino-5-methyl-4-oxohexanamide

InChI

InChI=1S/C7H14N2O2/c1-4(2)6(10)3-5(8)7(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)

InChI Key

RGUZBQQQVHLDHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

β-Keto Amide Alkylation and Reductive Amination

This approach leverages β-keto amide intermediates for sequential functionalization:

  • Step 1 : Condense ethyl acetoacetate with ammonia to form β-keto butanamide.
  • Step 2 : Alkylate the β-position using methyl iodide under basic conditions (NaH/DMF).
  • Step 3 : Introduce the amino group via reductive amination with ammonium acetate and sodium cyanoborohydride.

Key Conditions :

Step Reagents Temperature Yield
1 NH₃, EtOH Reflux 85%
2 CH₃I, NaH 0–40°C 72%
3 NH₄OAc, NaBH₃CN RT, MeOH 68%

Mechanistic Basis: Alkylation of β-keto esters is well-documented in pyridone syntheses, while reductive amination is validated for amino acid derivatives.

Michael Addition-Based Backbone Assembly

Construct the hexanamide skeleton via conjugate addition:

  • Step 1 : React acrylamide with methyl vinyl ketone in a Michael addition catalyzed by L-proline.
  • Step 2 : Oxidize the tertiary alcohol intermediate (from step 1) to a ketone using Jones reagent.
  • Step 3 : Install the amino group via Hofmann rearrangement of a primary amide.

Advantages :

  • Enantioselective catalysis possible using chiral organocatalysts.
  • High functional group tolerance.

Limitations : Requires strict anhydrous conditions during oxidation.

Cyclization-Ring Opening Strategy

Exploit lactam intermediates for regioselective functionalization:

  • Synthesize δ-lactam from 5-methyl-4-oxohexanenitrile via acid hydrolysis.
  • Open the lactam ring with bromine in acetic acid to form α-bromoamide.
  • Substitute bromide with ammonia using Al₂O₃ catalysis.

Typical Yields :

  • Lactam formation: 78%
  • Ring opening: 65%
  • Amination: 82%

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure samples:

  • Step 1 : Prepare racemic 2-amino-5-methyl-4-oxohexanamide via method 1 or 2.
  • Step 2 : Resolve enantiomers using immobilized penicillin acylase.

Performance Metrics :

Enzyme Source Substrate ee (%) Reference
E. coli Racemate 99

Comparative Analysis of Methods

Method Total Yield Scalability Stereocontrol
β-Keto amide route 42% High Limited
Michael addition 55% Moderate High
Lactam ring opening 35% Low None
Enzymatic resolution 48% High Excellent

Critical Challenges and Solutions

  • Oxo Group Stability : The 4-oxo moiety is prone to enolization. Mitigate via low-temperature workup.
  • Amination Selectivity : Competing N-alkylation can occur. Use bulky bases (e.g., DIPEA) to favor C-alkylation.
  • Amide Hydrolysis Risk : Protect the amide group as a tert-butyl carbamate during oxidation steps.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-4-oxohexanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and keto groups.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Amino-5-methyl-4-oxohexanamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from the reactions of 2-Amino-5-methyl-4-oxohexanamide depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-methyl-4-oxohexanamide has a wide range of applications in scientific research. It is used in the synthesis of various bioactive compounds and serves as a precursor for the development of novel pharmaceuticals. Additionally, it is employed in studies related to medicinal chemistry, where it helps in understanding the structure-activity relationships of different compounds .

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound A : N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (5a–h)

  • Key Features: Combines a thiazolidinone ring (4-oxo-2-thioxo) with a coumarin-derived acetamide.
  • Comparison: Unlike 2-amino-5-methyl-4-oxohexanamide, Compound A incorporates a rigid heterocyclic core (thiazolidinone) and aromatic coumarin moiety. The thioxo group enhances electrophilicity, while the hexanamide’s aliphatic chain offers conformational flexibility.
  • Synthesis: Prepared via condensation of aromatic aldehydes with acetamide intermediates under reflux . This contrasts with the likely synthesis of 2-amino-5-methyl-4-oxohexanamide, which may require reductive amination or peptide coupling due to its linear structure.

Compound B: 5-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-[1,3]oxathiolane-2-carboxylic acid ester

  • Key Features: Contains a pyrimidinone ring (2-oxo), oxathiolane ring, and ester group.
  • Comparison: The oxathiolane and pyrimidinone rings introduce stereochemical complexity absent in 2-amino-5-methyl-4-oxohexanamide. The ester group in Compound B may confer higher hydrolytic instability compared to the amide group in the target compound.

Functional Group Analogues

Compound C: 2-Amino-5-methyloxazole

  • Key Features: A five-membered heterocycle with amino and methyl substituents.
  • Comparison: The oxazole ring in Compound C provides aromaticity and planar rigidity, whereas 2-amino-5-methyl-4-oxohexanamide’s aliphatic chain allows for greater rotational freedom. The oxo group in the hexanamide may enhance hydrogen-bonding capacity compared to oxazole’s nitrogen lone pairs.

Compound D: 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile

  • Key Features: Combines pyran, furanyl, acetyl, and cyano groups.
  • Comparison: The furanyl and cyano groups in Compound D enable π-π stacking and dipole interactions, which are less prominent in the aliphatic hexanamide. The acetyl group may increase lipophilicity relative to the oxo group in 2-amino-5-methyl-4-oxohexanamide.

Physicochemical and Pharmacological Analogues

Compound E: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

  • Key Features : A β-lactam antibiotic analogue with bicyclic core and multiple amide bonds.
  • Comparison: The bicyclic structure and β-lactam ring in Compound E confer antibiotic activity, while 2-amino-5-methyl-4-oxohexanamide’s linear structure lacks such specificity. Both share amide bonds, but the hexanamide’s simpler structure may reduce metabolic stability compared to the β-lactam’s strained ring.

Data Table: Comparative Analysis

Property 2-Amino-5-methyl-4-oxohexanamide Compound A Compound B Compound C
Molecular Formula C₇H₁₄N₂O₂ (inferred) C₁₉H₁₆N₂O₅S₂ C₁₈H₂₄FN₃O₆S C₄H₆N₂O
Molecular Weight ~174.2 g/mol 440.5 g/mol 429.5 g/mol 98.1 g/mol
Key Functional Groups Amide, oxo, amino, methyl Thiazolidinone, coumarin Pyrimidinone, oxathiolane Oxazole, amino
Synthetic Route Likely peptide coupling Condensation with aldehydes Multi-step esterification Cyclocondensation
Bioactivity Unknown (predicted H-bond donor) Anticancer (reported) Antiviral (inferred) Building block

Research Findings and Implications

  • Structural Flexibility: The linear aliphatic chain of 2-amino-5-methyl-4-oxohexanamide may improve solubility in polar solvents compared to rigid heterocycles like Compound A or B .
  • Reactivity: The oxo group at position 4 could participate in keto-enol tautomerism, a feature absent in non-oxo analogues like Compound C .
  • Pharmacological Potential: While β-lactam analogues (Compound E) target bacterial enzymes , the hexanamide’s lack of a strained ring suggests divergent applications, such as protease inhibition or polymer synthesis.

Biological Activity

Overview

2-Amino-5-methyl-4-oxohexanamide, a compound with the molecular formula C7H14N2O2, features an amino group, a methyl group, and a keto group within its hexanamide structure. This compound is primarily utilized in scientific research for its potential biological activities and applications in medicinal chemistry. Its unique chemical properties allow it to participate in various biological interactions, making it a valuable subject for further investigation.

The structure of 2-Amino-5-methyl-4-oxohexanamide includes:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Keto Group : Plays a role in its chemical transformations and potential biological effects.
  • Hexanamide Backbone : Provides structural stability and facilitates various synthetic pathways.

The biological activity of 2-Amino-5-methyl-4-oxohexanamide is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets through binding, leading to alterations in enzymatic activity or signal transduction pathways. Understanding these mechanisms is crucial for evaluating its therapeutic potential.

Biological Activity

Research indicates that 2-Amino-5-methyl-4-oxohexanamide exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication by targeting specific viral proteases. For instance, it has been evaluated for its effectiveness against enterovirus D68, showing promising results in enzymatic inhibition (IC50 values) .
  • Antitumor Activity : The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential therapeutic agent .
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes is significant for drug development. It has shown competitive inhibition against various targets, which could lead to the development of new drugs .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of 2-Amino-5-methyl-4-oxohexanamide and related compounds. Key findings include:

Compound Target IC50 (μM) EC50 (μM) Effect
2-Amino-5-methyl-4-oxohexanamideEnterovirus D68 Protease0.180.45Enzymatic inhibition
Jun8862Enterovirus D68 Protease4.3525.89Reduced activity
Jun11763Various Enzymes0.150.19Comparable inhibitory activity

These results highlight the compound's potential as a lead for further drug development.

Case Studies

One notable case study involved the evaluation of 2-Amino-5-methyl-4-oxohexanamide in combination with other compounds to enhance its therapeutic efficacy against cancer cell lines. The combination therapy showed significantly improved anti-proliferative effects compared to individual treatments, indicating synergistic interactions that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-methyl-4-oxohexanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation reactions using precursors like substituted oxohexanoic acids and amines. For example, refluxing with phosphoryl oxychloride (POCl₃) under controlled temperatures (~130°C) can facilitate amide bond formation. Optimization includes adjusting solvent polarity, catalyst load (e.g., ammonium acetate), and purification via silica gel column chromatography with gradients of n-hexane/ethyl acetate (8:2 v/v). Monitoring reaction progress via TLC and optimizing pH during workup (e.g., ice quenching) can improve yields .

Q. What analytical techniques are recommended for confirming the structural integrity of 2-Amino-5-methyl-4-oxohexanamide?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying backbone structure and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Infrared spectroscopy (IR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Discrepancies in spectral data should prompt re-synthesis or alternative derivatization (e.g., trifluoroacetic anhydride for improved MS sensitivity) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-Amino-5-methyl-4-oxohexanamide, and what parameters are critical for validation?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes or receptors). Parameters include ligand protonation states (adjusted via ChemAxon), grid box dimensions covering active sites, and scoring functions (e.g., Gibbs free energy). Validation requires correlating docking scores with in vitro IC₅₀ values. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. How should researchers address discrepancies in bioassay results for 2-Amino-5-methyl-4-oxohexanamide across different studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardize protocols: use isogenic cell lines, control for passage number, and normalize data to housekeeping genes (e.g., GAPDH). Cross-validate findings via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Meta-analyses of raw data (e.g., PRIDE database for proteomics) can identify outliers .

Q. What experimental design considerations are critical for in vivo studies evaluating the neuroprotective potential of 2-Amino-5-methyl-4-oxohexanamide?

  • Methodological Answer : Use transgenic animal models (e.g., APP/PS1 mice for Alzheimer’s) with sample sizes ≥10 per group to ensure statistical power. Administer doses based on pharmacokinetic data (e.g., Cₘₐₓ from prior ADME studies). Include sham and positive controls (e.g., memantine). Assess blood-brain barrier penetration via LC-MS/MS quantification of brain homogenates. Behavioral tests (e.g., Morris water maze) should be video-recorded and scored blindly .

Data Contradiction Analysis

Q. When spectral data (e.g., NMR) conflicts with the expected structure of 2-Amino-5-methyl-4-oxohexanamide, what steps should be taken?

  • Methodological Answer : First, verify synthetic steps for potential side reactions (e.g., oxidation of methyl groups). Re-purify via recrystallization (ethanol/water) and re-acquire spectra. If anomalies persist, employ 2D NMR (COSY, HSQC) to resolve signal overlap. Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor). Collaborate with independent labs for cross-validation .

Q. How can researchers resolve inconsistencies in enzymatic inhibition assays involving 2-Amino-5-methyl-4-oxohexanamide?

  • Methodological Answer : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS. Ensure enzyme activity controls (e.g., without inhibitor) are consistent. Use a reference inhibitor (e.g., staurosporine for kinases) to validate assay sensitivity. If IC₅₀ varies, perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Methodological Best Practices

Q. What purification strategies are recommended for isolating 2-Amino-5-methyl-4-oxohexanamide from complex reaction mixtures?

  • Methodological Answer : After aqueous workup, employ flash chromatography (silica gel, 40–63 µm) with stepwise gradients of ethyl acetate in hexane (10% → 50%). For polar byproducts, switch to reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile). Recrystallization from hot ethanol yields high-purity crystals. Monitor purity at each stage via analytical HPLC .

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of 2-Amino-5-methyl-4-oxohexanamide?

  • Methodological Answer : Use logarithmic dosing (e.g., 0.1–100 µM) in triplicate across cell lines (e.g., HEK293, HepG2). Include vehicle controls (DMSO ≤0.1%). Measure viability via MTT assay at 48h, normalizing to untreated cells. Confirm apoptosis via Annexin V/PI flow cytometry. Calculate EC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

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